molecular formula C7H16N2O B12111682 Hexanamide, 6-amino-N-methyl- CAS No. 23435-13-4

Hexanamide, 6-amino-N-methyl-

Cat. No.: B12111682
CAS No.: 23435-13-4
M. Wt: 144.21 g/mol
InChI Key: BUSHYIBZUMHUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-methylhexanamide typically involves the reaction of hexanoic acid with methylamine and ammonia under controlled conditions.

Industrial Production Methods

Industrial production methods for 6-Amino-N-methylhexanamide may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-methylhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized amides .

Scientific Research Applications

6-Amino-N-methylhexanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Amino-N-methylhexanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-N-methylhexanamide is unique due to the presence of both the amino and methyl groups, which confer specific chemical and biological properties.

Properties

CAS No.

23435-13-4

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

6-amino-N-methylhexanamide

InChI

InChI=1S/C7H16N2O/c1-9-7(10)5-3-2-4-6-8/h2-6,8H2,1H3,(H,9,10)

InChI Key

BUSHYIBZUMHUEU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.